molecular formula C7H15NOS B2381738 3-[(Thiolan-3-yl)amino]propan-1-ol CAS No. 1042611-43-7

3-[(Thiolan-3-yl)amino]propan-1-ol

Cat. No.: B2381738
CAS No.: 1042611-43-7
M. Wt: 161.26
InChI Key: AMBHMLDGFGXCPY-UHFFFAOYSA-N
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Description

3-[(Thiolan-3-yl)amino]propan-1-ol (CAS: 1509730-61-3) is a sulfur-containing amino alcohol with the molecular formula C₇H₁₅NOS and a molecular weight of 161.27 g/mol . Its structure comprises a propan-1-ol backbone linked to a thiolan-3-yl (tetrahydrothiophene) group via an amino bridge. The thiolan ring introduces a sulfur atom, which may influence electronic properties, hydrogen-bonding capacity, and solubility compared to non-sulfur analogs. Limited data on its synthesis, purity, and applications are available in the provided evidence, necessitating inferences from structurally related compounds.

Properties

IUPAC Name

3-(thiolan-3-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c9-4-1-3-8-7-2-5-10-6-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBHMLDGFGXCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiolan-3-yl)amino]propan-1-ol typically involves the reaction of thiolane derivatives with amino alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where a thiolane derivative reacts with 3-aminopropan-1-ol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(Thiolan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(Thiolan-3-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Thiolan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-[(Thiolan-3-yl)amino]propan-1-ol Thiolan (tetrahydrothiophene) C₇H₁₅NOS 161.27 Sulfur-containing saturated ring
1-Ferrocenyl-3-((2-iodophenyl)amino)propan-1-ol (4a) Ferrocenyl, 2-iodophenyl C₁₉H₁₈FeINO 459.11 Bulky organometallic (ferrocene), aromatic iodine
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl, methylamino C₈H₁₃NOS 171.26 Aromatic thiophene, methylamino group
CGP60474 Pyrimidine, chlorophenyl C₁₈H₁₉ClN₆O 370.84 Pyrimidine-pyridine scaffold, chlorophenyl

Key Observations :

  • Ferrocenyl Analog (4a) : The ferrocene group introduces redox activity and steric bulk, likely reducing solubility in aqueous media compared to the thiolan compound .
  • CGP60474: The pyrimidine-pyridine scaffold enables ATP-competitive binding to CDK2, a feature absent in simpler amino-propanols .

Physical and Chemical Properties

Compound Physical State Solubility (Inferred) Stability Notes
This compound Not reported Moderate (polar solvents) Likely stable at low temperatures
4a Yellow oil Low (organic solvents) High yield (97%), air-sensitive due to ferrocene
CGP60474 Solid (assumed) Low (DMSO-compatible) Stable in crystalline form

Key Differences :

  • The thiolan compound’s smaller size and polar groups suggest better aqueous solubility than 4a or CGP60474.
  • Ferrocenyl derivatives like 4a may exhibit unique electrochemical behavior, unlike the thiolan analog .

Yield Comparison :

  • 4a achieves a 97% yield, suggesting efficient synthesis , whereas the thiolan compound’s yield is unreported.

Biological Activity

3-[(Thiolan-3-yl)amino]propan-1-ol, also known as 2-[(Thiolan-3-yl)amino]propan-1-ol, is a compound characterized by its unique thiolane ring structure, which imparts distinct chemical reactivity and biological activity. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C7H15NOSC_7H_{15}NOS. The synthesis typically involves the reaction of thiolane derivatives with amino alcohols, often utilizing dehydrating agents like thionyl chloride under reflux conditions. The resulting compound exhibits various functional groups, including an amino group (-NH₂) and a hydroxyl group (-OH), contributing to its reactivity and biological properties .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism likely involves binding to bacterial enzymes or receptors, disrupting their function .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The compound's interactions with specific molecular targets, including enzymes and cellular receptors, may lead to modulation of signaling pathways involved in cancer progression .

The mechanism of action for this compound involves several interactions:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate access.
  • Receptor Interaction : It may activate or inhibit receptors that regulate cellular functions through hydrogen bonding and electrostatic interactions with active sites .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-(1H-indol-3-yl)propan-1-olContains an indole moietyAntimicrobial, anticancer
2-Amino-thiopyran derivativesSimilar thiopyran ringVaries; often antimicrobial

The presence of the thiolane ring in this compound enhances its biological interactions due to sulfur's unique properties in biological systems .

Case Studies and Research Findings

Several studies have evaluated the biological effects of compounds similar to this compound:

  • Anticancer Studies : A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects on breast cancer cells (MCF7), indicating potential therapeutic applications .
  • Antimicrobial Efficacy : Research highlighted the antimicrobial properties of related thiolane compounds against various pathogens, supporting further investigation into their use as antibiotics .

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